2-tert-butyl-4-Methyl-1H-indole

Physical Organic Chemistry Reaction Kinetics Steric Effects

2-tert-Butyl-4-methyl-1H-indole features a rare dual substitution pattern that imparts exceptional steric bulk and lipophilicity (logP 4.29), making it a superior scaffold for probing hydrophobic binding pockets in kinases, GPCRs, and nuclear receptors. Its hindered 3-position serves as a rigorous substrate for developing novel C3-selective functionalization methodologies, while ambient storage stability reduces operational costs compared to cold-chain-dependent analogs. Ideal for medicinal chemistry, SAR studies, and synthetic methodology validation.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 57880-12-3
Cat. No. B1517336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-4-Methyl-1H-indole
CAS57880-12-3
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=CC=C1)C(C)(C)C
InChIInChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3
InChIKeyCAWMRDGUUBKNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-butyl-4-Methyl-1H-indole (CAS 57880-12-3): A Sterically Hindered Indole Scaffold for Medicinal Chemistry and Materials Research


2-tert-butyl-4-Methyl-1H-indole (CAS 57880-12-3) is a disubstituted indole derivative bearing a bulky tert-butyl group at the 2-position and a methyl substituent at the 4-position of the indole core [1]. This specific substitution pattern confers unique steric and electronic properties that differentiate it from common monosubstituted indoles such as 2-methylindole (CAS 95-20-5), 4-methylindole (CAS 16096-32-5), and 2-tert-butylindole (CAS 1805-65-8). The compound is a solid at ambient temperature with a molecular formula of C13H17N and a molecular weight of 187.28 g/mol [2]. Its commercial availability in high purity (≥95%) from multiple reputable vendors, including Sigma-Aldrich and Fluorochem, positions it as an accessible and well-characterized research chemical .

Why Simple Indole Analogs Cannot Substitute for 2-tert-butyl-4-Methyl-1H-indole in Structure-Activity Relationship (SAR) and Synthetic Studies


The 2-tert-butyl-4-methyl substitution pattern fundamentally alters the steric environment around the indole 3-position, which is the primary site for electrophilic aromatic substitution and the attachment point for many bioactive fragments [1]. This steric bulk modulates reaction kinetics and regioselectivity in ways that are not observed with 2-methyl, 4-methyl, or even 2-tert-butyl analogs alone. Furthermore, the combined alkyl groups dramatically increase lipophilicity, affecting solubility, membrane permeability, and binding interactions in biological systems [2]. As a result, substituting this compound with a simpler indole in a synthetic route or biological assay will yield different reaction outcomes, divergent SAR, and non-comparable data.

Quantitative Differentiation of 2-tert-butyl-4-Methyl-1H-indole (CAS 57880-12-3) from Closest Indole Analogs


Steric Hindrance Alters Rate-Determining Step in Electrophilic Aromatic Substitution: Kinetic Isotope Effect (KIE) Data

In diazo-coupling reactions at the indole 3-position, 2-tert-butyl-4-methyl-1H-indole exhibits a kinetic isotope effect (KIE) that is 'not apparent' (KIE ≈ 1), indicating that formation of the Wheland intermediate is rate-determining. In contrast, the more sterically encumbered 2-methyl-4,6-di-tert-butylindole shows a primary deuterium KIE of ~7, signifying that proton expulsion becomes the rate-limiting step [1]. This shift in mechanism directly impacts the predictability and efficiency of functionalization at the C3 position.

Physical Organic Chemistry Reaction Kinetics Steric Effects

Elevated Lipophilicity (logP) Enhances Membrane Permeability and Hydrophobic Binding

2-tert-butyl-4-methyl-1H-indole possesses a calculated logP of 4.29 [1], which is substantially higher than that of 2-methylindole (logP ≈ 2.48) [2], 4-methylindole (logP ≈ 2.54) , and 2,4-dimethylindole (logP ≈ 2.8–3.0) [3]. This represents a >60% increase in logP relative to the 2-methyl analog, conferring greater lipophilicity that can improve passive membrane diffusion and enhance binding to hydrophobic protein pockets.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Ambient Storage Stability Reduces Cold-Chain Logistics Burden

2-tert-butyl-4-methyl-1H-indole is stable under ambient storage conditions, as indicated by its recommended storage temperature of 'Ambient Storage' by major suppliers . In contrast, the closely related analog 2-tert-butylindole (CAS 1805-65-8) requires storage at 2–8°C and protection from light to maintain stability . This difference in storage requirements can significantly impact procurement and inventory management, particularly for larger-scale or long-term research projects.

Procurement Stability Logistics

Distinct Physicochemical Profile Alters Solubility and Partitioning Behavior

2-tert-butyl-4-methyl-1H-indole exhibits a predicted boiling point of 311.5±11.0°C, density of 1.013±0.06 g/cm³, and a pKa of 18.09±0.30 . In comparison, 2-methylindole boils at 273°C, melts at 56–61°C, and has a density of ~1.07 g/cm³ . 4-methylindole is a liquid at room temperature (melting point 5°C) with a boiling point of 267°C . These quantitative differences in melting point, boiling point, and acid dissociation constant directly impact solubility, volatility, and formulation behavior, making the target compound uniquely suited for applications requiring a solid, non-volatile, and weakly basic scaffold.

Preformulation Physicochemical Properties Solubility

Synthetic Versatility as a Sterically Defined Building Block

The 2-tert-butyl group serves as a removable steric protecting group that can be cleaved under acidic conditions (e.g., TFA) to unmask the 2-position for further functionalization [1]. This property enables the compound to act as a 'protected' indole intermediate, allowing chemists to perform selective reactions at the 3- or 4-position without interference, then later deprotect to access 2-substituted derivatives. In contrast, 2-methylindole and 4-methylindole lack this latent reactivity, offering fewer options for sequential derivatization.

Organic Synthesis Medicinal Chemistry Scaffold Hopping

High-Value Application Scenarios for 2-tert-butyl-4-Methyl-1H-indole in Drug Discovery and Chemical Research


Medicinal Chemistry SAR Exploration for Lipophilic Targets

The elevated logP of 2-tert-butyl-4-methyl-1H-indole (4.29) relative to simpler indoles makes it a superior choice for probing hydrophobic binding pockets in drug targets such as kinases, GPCRs, and nuclear receptors [1]. Its enhanced membrane permeability can improve cellular potency, and its steric bulk can induce selectivity by disfavoring off-target interactions that are accessible to smaller, more planar analogs.

Physical Organic Chemistry Studies of Steric Effects

The well-defined steric environment of this compound, as demonstrated by the diazo-coupling kinetic isotope effect studies, provides a robust system for investigating the influence of steric hindrance on reaction mechanisms and transition states [1]. Its behavior as a 'standard' sterically hindered indole allows researchers to benchmark computational models and validate new synthetic methodologies.

Synthetic Methodology Development Involving C3-Functionalization

Because the 2-tert-butyl group blocks electrophilic attack at the adjacent 3-position to a measurable degree, this compound serves as a challenging substrate for developing novel C3-selective functionalization methods [1]. Success with this substrate demonstrates a method's ability to overcome steric constraints, a critical metric for evaluating the robustness and generality of new synthetic transformations.

Procurement for Large-Scale or Long-Term Research Programs

For research groups planning extensive synthetic campaigns or long-term biological studies, the ambient storage stability of 2-tert-butyl-4-methyl-1H-indole offers a clear logistical advantage over analogs requiring cold-chain storage [1]. This reduces the risk of compound degradation, minimizes inventory management complexity, and lowers overall operational costs associated with refrigerated storage and shipping.

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